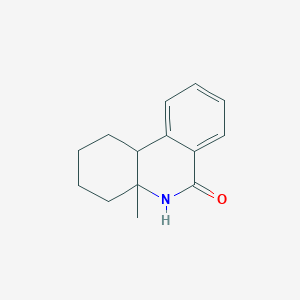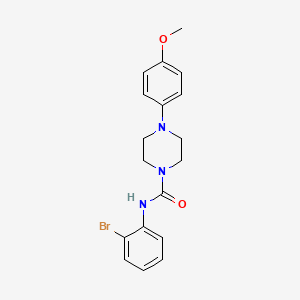![molecular formula C10H9BrN4O2 B6044918 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)
4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol, also known as BMTP-4, is a chemical compound that has been studied for its potential applications in scientific research. BMTP-4 is a triazole-based compound that has shown promise in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been shown to inhibit the activity of DNA topoisomerase I and II, which are enzymes involved in DNA replication and transcription. In addition, 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is its versatility in scientific research. It has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is also relatively easy to synthesize, with high yields and purity. However, one limitation of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is its potential toxicity, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol and its potential side effects.
Orientations Futures
There are many potential future directions for the use of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol in scientific research. One area of interest is the development of new antibiotics based on the antibacterial and antifungal properties of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol. In addition, 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol may have potential applications in the treatment of cancer and other diseases involving abnormal cell growth and proliferation. Further studies are needed to fully understand the mechanism of action of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol and its potential applications in scientific research.
Conclusion
In conclusion, 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a versatile compound that has shown promise in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it a valuable compound for scientific research. 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has potential applications in the development of new antibiotics, the treatment of cancer, and the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol and its potential applications in scientific research.
Méthodes De Synthèse
4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol can be synthesized through a multistep process involving the reaction of 4-bromo-2-methoxyphenol with 4H-1,2,4-triazole-4-thiol, followed by oxidation with hydrogen peroxide. The resulting compound is then reacted with formaldehyde to produce 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol. The synthesis of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been optimized to achieve high yields and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has also been studied for its antitumor activity, with promising results in preclinical studies. In addition, 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-17-9-3-8(11)2-7(10(9)16)4-14-15-5-12-13-6-15/h2-6,16H,1H3/b14-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQALRUESSNYKD-LNKIKWGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NN2C=NN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/N2C=NN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6044839.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)

![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)


![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)

![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)